N-Ethyl-1H-indazol-3-amine is a chemical compound that belongs to the indazole family, characterized by its unique structure and potential biological activities. Indazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring, which contribute to their diverse chemical properties and applications. This compound is of particular interest in medicinal chemistry due to its structural similarity to various pharmacologically active substances.
N-Ethyl-1H-indazol-3-amine can be synthesized through various methods that involve the modification of indazole derivatives. The synthesis typically involves reactions with amines or other substituents that enhance its biological activity. Research has shown that derivatives of indazole, including N-ethyl-1H-indazol-3-amine, can exhibit significant antitumor properties and interactions with biological targets such as kinases .
N-Ethyl-1H-indazol-3-amine is classified as an organic compound and specifically falls under the category of heterocycles due to its nitrogen-containing ring structure. It is also categorized as an amine due to the presence of an amino group (-NH2) attached to the indazole framework.
The synthesis of N-Ethyl-1H-indazol-3-amine can be achieved through several methods, primarily involving the reaction of 3-aminoindazole derivatives with ethylating agents. One common approach includes:
The synthesis typically requires controlled temperatures and specific reaction times to ensure high yields. For instance, refluxing conditions are often employed for several hours, and purification steps such as recrystallization or column chromatography are necessary to isolate the desired product from by-products.
The molecular structure of N-Ethyl-1H-indazol-3-amine consists of an indazole core with an ethyl group attached to the nitrogen atom at position 1. The general formula for this compound is C_{9}H_{10}N_{4}, indicating a molecular weight of approximately 174.20 g/mol.
Key structural data includes:
N-Ethyl-1H-indazol-3-amine can participate in various chemical reactions, including:
The efficiency of these reactions often depends on the choice of catalysts and reaction conditions, such as temperature and solvent polarity.
The mechanism of action for N-Ethyl-1H-indazol-3-amine involves its interaction with specific biological targets. Research indicates that compounds within this class can inhibit tyrosine kinases, which play crucial roles in cell signaling pathways related to cancer proliferation.
Studies have demonstrated that N-Ethyl-1H-indazol-3-amine derivatives exhibit significant binding affinity for the hinge region of tyrosine kinases, leading to inhibition of tumor cell growth and proliferation .
N-Ethyl-1H-indazol-3-amine typically appears as a solid at room temperature, with melting points varying based on purity and specific synthesis methods.
Key chemical properties include:
Relevant data from spectral analyses (e.g., infrared spectroscopy and nuclear magnetic resonance) provide insights into functional groups and molecular interactions .
N-Ethyl-1H-indazol-3-amine has several scientific applications:
Molecular hybridization integrates pharmacophoric elements from bioactive indazoles into N-ethyl-1H-indazol-3-amine derivatives. This approach leverages the indazole core as a hinge-binding motif in kinase inhibitors while appending structural fragments from clinical agents to enhance target engagement. For example, hybridization of the N-ethyl-3-aminoindazole core with mercaptoacetamide or piperazine acetamide moieties—inspired by histone deacetylase inhibitors and Imatinib—yielded derivatives with potent antitumor activity. Compound 6o (IC₅₀ = 5.15 µM against K562 leukemia cells) emerged from tethering a 3,5-difluorophenyl group at C5 and a mercaptoacetamide at C3, demonstrating 6.4-fold selectivity over normal HEK-293 cells [1]. Similarly, fusing the N-ethyl-3-aminoindazole unit with pyridinyl fragments via Suzuki coupling generated dual FGFR1/DDR2 inhibitors (e.g., 11k) for lung squamous cell carcinoma, where hybridization improved cellular permeability and kinase selectivity [2] [8].
Table 2: Hybrid Indazole Derivatives and Their Bioactivities
Hybrid Compound | Pharmacophore A | Pharmacophore B | Biological Activity |
---|---|---|---|
6o | N-Ethyl-3-aminoindazole | 3,5-Difluorophenyl/mercaptoacetamide | K562 IC₅₀ = 5.15 µM (antileukemic) |
11k | N-Ethyl-3-aminoindazole | 6-Alkoxypyridin-3-yl | FGFR1/DDR2 inhibition (antitumor) |
11f | N-Ethyl-3-aminoindazole | Benzoxazinyl-amide | AAK1 inhibition (anti-SARS-CoV-2) |
Regioselective N1-alkylation is critical for avoiding N2-isomer contamination, which compromises pharmacological efficacy. The N1-position’s higher nucleophilicity (pKa ~13.86) enables selective ethylation under controlled conditions. Classical methods employ 5-bromo-1H-indazol-3-amine as a precursor, reacting with iodoethane or ethyl bromide in polar aprotic solvents (DMF, acetonitrile) with inorganic bases (Cs₂CO₃, K₂CO₃) at 60–80°C. This achieves >90% N1-selectivity due to steric and electronic differentiation of the indazole nitrogens [1] [3].
Advanced techniques utilize ultrasound irradiation with ceric ammonium nitrate (CAN) catalysis in EtOH–H₂O (2:2), reducing reaction times from hours to 35 minutes and improving yields to 86%. This green protocol facilitates ethyl group incorporation while tolerating halogen or nitro substituents on the indazole ring [4]. For N-ethyl-1H-indazol-3-amine production, optimized conditions involve:
Table 3: Ethylation Method Comparison
Method | Conditions | Yield | N1:N2 Ratio | Advantages |
---|---|---|---|---|
Classical Alkylation | Cs₂CO₃, DMF, 80°C, 12 h | 65–75% | 90:10 | Broad substrate scope |
Ultrasound CAN | CAN (10 mol%), EtOH–H₂O, 50°C, 35 min | 80–86% | 95:5 | Rapid, eco-friendly |
Microwave-Assisted | K₂CO₃, DMF, 100°C, 20 min | 78% | 92:8 | Reduced side products |
Suzuki-Miyaura cross-coupling installs aryl, heteroaryl, or alkenyl groups at C5 of N-ethyl-1H-indazol-3-amine, leveraging the C5-bromo precursor as a versatile handle. The reaction employs PdCl₂(dppf) or Pd(PPh₃)₄ catalysts with arylboronic acids/esters in dioxane/H₂O (1:1) at 90°C under nitrogen. Key advantages include chemoselectivity, functional group tolerance, and stereoretention [7] [9]. For instance, coupling 5-bromo-N-ethyl-1H-indazol-3-amine with 3,5-difluorophenylboronic acid yielded 6o’s precursor, while pyridin-3-ylboronic acid generated analogs for kinase inhibition [1] [2].
Microwave-assisted Suzuki reactions reduce coupling times to 15 minutes with Pd(OAc)₂/PCy₃, while aqueous micellar conditions (TPGS-750-M) enhance sustainability. Substrate scope studies show electron-deficient arylboronic acids (e.g., 4-CF₃, 3,5-di-F) react efficiently (85–92% yield), whereas ortho-substituted variants require bulky ligands (SPhos) [3] [9] [10].
Table 4: Suzuki Coupling Scope with 5-Bromo-N-ethyl-1H-indazol-3-amine
Boronic Acid Reagent | Catalyst System | Yield (%) | Application Target |
---|---|---|---|
3,5-Difluorophenylboronic acid | PdCl₂(dppf), K₂CO₃ | 88 | Antitumor agent 6o precursor |
4-(4-Methylpiperazin-1-yl)phenylboronic ester | Pd(OAc)₂/XPhos | 76 | Kinase inhibitor scaffold |
Pyridin-3-ylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 82 | FGFR1/DDR2 inhibitor core |
Acylation diversifies N-ethyl-1H-indazol-3-amine at the C3-amino group, generating amides or sulfonamides with enhanced target affinity. Chloroacetic anhydride is commonly used for N-acylation under mild alkaline conditions (K₂CO₃, DCM, 0°C to rt), yielding intermediates for subsequent nucleophilic displacement with thiophenols or piperazines [1] [6]. For GSK-3β inhibitors, coupling 5-bromoindazole-3-carboxylic acid with (oxan-4-yl)methylamine followed by Suzuki arylation produced 17, exhibiting nanomolar potency (IC₅₀ = 8 nM) [6].
Amidation strategies include:
Table 5: Acylation/Amidation Reagents and Outcomes
Reaction Type | Reagent | Product Class | Biological Impact |
---|---|---|---|
N-Acylation | Chloroacetic anhydride | Ethyl acetamide hybrids | Enhanced apoptotic activity (e.g., 5k) |
Amide Coupling | R-NH₂/EDCI | Carboxamides | GSK-3β inhibition (IC₅₀ < 20 nM) |
Sulfonylation | Ar-SO₂Cl/DIPEA | Sulfonamides | Improved metabolic stability |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7